3-Aminomethyl-5-aminobenzoic acid
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Overview
Description
3-Aminomethyl-5-aminobenzoic acid is an organic compound with a benzene ring substituted with two amino groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminomethyl-5-aminobenzoic acid can be synthesized through several methods. One common approach involves the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, followed by the introduction of an aminomethyl group through a Mannich reaction. The final step involves the oxidation of the aldehyde group to a carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-5-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Aminomethyl-5-aminobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-5-aminobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate tight junctional regulatory pathways in epithelial cells, enhancing barrier integrity . This modulation is crucial in maintaining the integrity of the intestinal barrier and preventing inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the aminomethyl group.
4-Aminobenzoic acid: Similar structure but with the amino group in the para position.
Anthranilic acid: Similar structure but with the amino group in the ortho position.
Uniqueness
3-Aminomethyl-5-aminobenzoic acid is unique due to the presence of both an aminomethyl group and an amino group on the benzene ring. This unique structure allows it to participate in a wider range of chemical reactions and potentially exhibit different biological activities compared to its analogs .
Properties
CAS No. |
25026-14-6 |
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Molecular Formula |
C8H12N2O6S |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
3-amino-5-(aminomethyl)benzoic acid;sulfuric acid |
InChI |
InChI=1S/C8H10N2O2.H2O4S/c9-4-5-1-6(8(11)12)3-7(10)2-5;1-5(2,3)4/h1-3H,4,9-10H2,(H,11,12);(H2,1,2,3,4) |
InChI Key |
SORJMZZFWJZUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)CN.OS(=O)(=O)O |
Origin of Product |
United States |
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